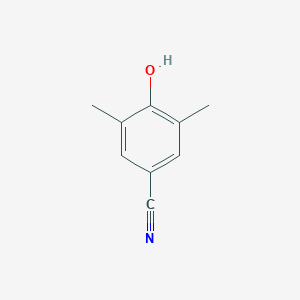

4-Hydroxy-3,5-dimethylbenzonitrile

説明

The exact mass of the compound 3,5-Dimethyl-4-hydroxybenzonitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-hydroxy-3,5-dimethylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c1-6-3-8(5-10)4-7(2)9(6)11/h3-4,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFYGXOWFEIOHCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1O)C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00194791 | |

| Record name | Benzonitrile, 3,5-dimethyl-4-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00194791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4198-90-7 | |

| Record name | 4-Hydroxy-3,5-dimethylbenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4198-90-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dimethyl-4-hydroxybenzonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004198907 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzonitrile, 3,5-dimethyl-4-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00194791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydroxy-3,5-dimethylbenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,5-DIMETHYL-4-HYDROXYBENZONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FP7F5WF7R4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Hydroxy-3,5-dimethylbenzonitrile (CAS 4198-90-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract: This whitepaper provides a comprehensive technical overview of 4-Hydroxy-3,5-dimethylbenzonitrile (CAS No. 4198-90-7), a pivotal intermediate in the synthesis of complex organic molecules. It details the compound's physicochemical properties, spectroscopic profile, established synthetic methodologies, and key chemical reactions. Special emphasis is placed on its application as a versatile building block in medicinal chemistry, particularly in the development of antiviral agents such as HIV replication inhibitors.[1][2] This guide includes detailed experimental protocols, structured data tables, and graphical representations of synthetic and reactivity pathways to serve as an essential resource for professionals in chemical and pharmaceutical research.

Physicochemical Properties

This compound, also known as 4-Cyano-2,6-dimethylphenol, is a hydroxytoluene derivative characterized by a benzene ring substituted with hydroxyl, cyano, and two methyl groups.[3][4] Its physical state is typically a white to beige crystalline powder.[1][2][3] The unique arrangement of these functional groups imparts dual reactivity, making it a valuable precursor in various synthetic strategies.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

|---|---|---|

| CAS Number | 4198-90-7 | [1][3] |

| Molecular Formula | C₉H₉NO | [1][4][5] |

| Molecular Weight | 147.17 g/mol | [1][4] |

| IUPAC Name | This compound | [4][5] |

| Appearance | White to beige crystalline powder | [1][3] |

| Melting Point | 123-127 °C | [1] |

| Boiling Point (Est.) | 267.28 °C | [1] |

| Water Solubility | 320 mg/L at 20 °C | [1] |

| pKa | 8.27 (at 25 °C) | [1] |

| InChI Key | WFYGXOWFEIOHCZ-UHFFFAOYSA-N |[4][5] |

Spectroscopic Analysis

Spectroscopic data is crucial for the structural confirmation and purity assessment of this compound.

¹H NMR: The proton NMR spectrum provides distinct signals for the aromatic protons and the methyl groups. IR: The infrared spectrum is characterized by absorption bands corresponding to its key functional groups: the hydroxyl (-OH) stretch, the nitrile (-C≡N) stretch, and C-H and C=C vibrations from the aromatic ring.[1]

Table 2: Spectroscopic Data for this compound

| Spectrum Type | Assignment | Chemical Shift (δ, ppm) | Multiplicity | Solvent | Reference(s) |

|---|---|---|---|---|---|

| ¹H NMR | Aromatic-H | 7.76 | s | DMSO-d₆ | [1] |

| Methyl-H (CH₃) | 2.12 | s | DMSO-d₆ | [1] | |

| IR (Typical Ranges) | O-H stretch | 3200-3600 cm⁻¹ (broad) | - | - | [1] |

| C-H stretch (aromatic) | 3000-3100 cm⁻¹ | - | - | [1] | |

| C-H stretch (aliphatic) | 2850-3000 cm⁻¹ | - | - | [1] | |

| C≡N stretch | 2220-2260 cm⁻¹ (sharp) | - | - | [1] |

| | C=C stretch (aromatic) | 1500-1600 cm⁻¹ | - | - |[1] |

Synthesis and Manufacturing

Several synthetic routes to this compound have been established, primarily involving the transformation of functional groups on a substituted benzene ring.[1]

Experimental Protocols

Protocol 1: One-Pot Synthesis from 3,5-dimethyl-4-hydroxybenzaldehyde [6] This method involves the conversion of the aldehyde to an oxime, followed by dehydration to the nitrile in a single pot.

-

Reaction Setup: In a round-bottom flask, dissolve 3,5-dimethyl-4-hydroxybenzaldehyde and hydroxylamine hydrochloride in a suitable solvent such as N,N-dimethylformamide (DMF).[6]

-

Reaction Conditions: Stir the mixture at an elevated temperature (e.g., 110-130 °C) for several hours.[3][6] Microwave irradiation can be used to improve yields and reduce reaction times.[1]

-

Monitoring: Monitor the reaction progress using an appropriate technique, such as High-Performance Liquid Chromatography (HPLC).[6]

-

Work-up: Upon completion, cool the reaction mixture and dilute with an organic solvent like ethyl acetate (EtOAc).[3]

-

Purification: Filter the diluted mixture through a pad of diatomaceous earth. Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography to yield the pure nitrile.[3] A yield of 93% with purity above 98% has been reported under optimized conditions.[6]

Protocol 2: Palladium-Catalyzed Cyanation of 4-bromo-2,6-dimethylphenol [3][7] This protocol describes a cross-coupling approach for nitrile synthesis.

-

Reaction Setup: Under an inert atmosphere (e.g., nitrogen), charge a reaction vessel with 4-bromo-2,6-dimethylphenol (0.250 mmol), malononitrile (0.500 mmol), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.005 mmol), CuI (0.125 mmol), 1,10-phenanthroline (0.063 mmol), t-BuONa (0.500 mmol), and KF (0.500 mmol).[3][7]

-

Solvent: Add a polar aprotic solvent such as DMF or NMP (1 mL).[3][7]

-

Reaction Conditions: Stir the reaction mixture at 130 °C for 24 hours.[3][7]

-

Work-up and Purification: Follow the work-up and purification steps as described in Protocol 1. The extent of conversion can be determined by Gas Chromatography (GC) analysis.[3][7]

Chemical Reactivity and Derivatization

The presence of both a nucleophilic hydroxyl group and an electrophilic nitrile group allows for a wide range of chemical transformations, making it a versatile intermediate.[1]

-

Nitrile Group Transformations: The nitrile moiety can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid (4-hydroxy-3,5-dimethylbenzoic acid).[1] Alternatively, it can be reduced to a primary benzylamine, yielding 4-(aminomethyl)-2,6-dimethylphenol. Both the resulting acid and amine are valuable precursors for synthesizing amide libraries via standard coupling reactions.[1]

-

Hydroxyl Group Transformations: The phenolic hydroxyl group is a site for etherification and esterification. More importantly for advanced synthesis, it can be converted into a triflate or a halide. These derivatives serve as electrophilic partners in palladium-catalyzed C-C bond-forming reactions like the Suzuki, Heck, and Sonogashira couplings, enabling the introduction of diverse aryl, alkenyl, and alkynyl substituents onto the aromatic ring.[1]

Applications in Drug Discovery

The primary application of this compound in the pharmaceutical industry is as a key building block for antiviral agents, most notably for non-nucleoside reverse transcriptase inhibitors (NNRTIs) used in the treatment of HIV.[1][2][3] Its structure forms a core scaffold that can be elaborated to produce potent drug candidates.[1][2][8]

The logical workflow above illustrates how this compound is incorporated into a final drug molecule.[9] This NNRTI then binds to a non-catalytic site on the HIV reverse transcriptase enzyme, inducing a conformational change that inhibits its function and ultimately blocks viral replication.

Safety and Handling

This compound is classified as harmful and requires careful handling in a laboratory setting.[4] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is mandatory.[10] Work should be conducted in a well-ventilated area or a chemical fume hood.[10][11]

Table 3: Summary of GHS Hazard and Precautionary Statements

| Classification | Code(s) | Description | Reference(s) |

|---|---|---|---|

| Hazard Statements | H300/H302 | Fatal or harmful if swallowed. | [4] |

| H312 | Harmful in contact with skin. | ||

| H315 | Causes skin irritation. | [4] | |

| H319 | Causes serious eye irritation. | ||

| H332 | Harmful if inhaled. | ||

| H335 | May cause respiratory irritation. | ||

| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | |

| P264 | Wash skin thoroughly after handling. | ||

| P270/P271 | Do not eat, drink or smoke when using this product. Use only outdoors or in a well-ventilated area. | [10] | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | ||

| P301+P310/P312 | IF SWALLOWED: Immediately call a POISON CENTER or doctor. | ||

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. |

| | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

Conclusion

This compound is a high-value chemical intermediate with significant relevance in medicinal chemistry and drug discovery. Its dual functionality provides a versatile platform for synthesizing complex molecular architectures, particularly for potent antiviral compounds. This guide has consolidated its key technical data, synthetic protocols, and reactivity profiles to support ongoing and future research endeavors that leverage this important building block.

References

- 1. This compound | 4198-90-7 | Benchchem [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. 4-hydroxy-3,5-dimethyl-benzenecarbonitrile | 4198-90-7 [chemicalbook.com]

- 4. 3,5-Dimethyl-4-hydroxybenzonitrile | C9H9NO | CID 20176 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound, 98% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 6. researchgate.net [researchgate.net]

- 7. Page loading... [guidechem.com]

- 8. 3,5-Dimethyl-4-hydroxybenzonitrile_TargetMol [targetmol.com]

- 9. researchgate.net [researchgate.net]

- 10. fishersci.com [fishersci.com]

- 11. echemi.com [echemi.com]

An In-depth Technical Guide to the Physicochemical Properties of 4-Hydroxy-3,5-dimethylbenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and biological relevance of 4-Hydroxy-3,5-dimethylbenzonitrile. The information is intended to support research and development activities, particularly in the field of medicinal chemistry and drug discovery.

Core Physicochemical Properties

This compound, also known as 4-cyano-2,6-dimethylphenol, is a valuable intermediate in organic synthesis.[1][2] Its key physicochemical properties are summarized in the table below, providing a foundation for its application in chemical reactions and the prediction of its behavior in various solvent systems.

| Property | Value | Reference(s) |

| CAS Number | 4198-90-7 | [1][3] |

| Molecular Formula | C₉H₉NO | [1][3] |

| Molecular Weight | 147.17 g/mol | [1][3] |

| Appearance | White to beige crystalline powder | [1] |

| Melting Point | 123-127 °C | [1] |

| Boiling Point (estimate) | 267.28 °C | [1] |

| Water Solubility | 320 mg/L at 20 °C | [1] |

| pKa | 8.27 (at 25 °C) | [1] |

| LogP (estimate) | 1.6 | [1] |

Synthesis of this compound

Two primary synthetic routes for this compound are outlined below. These methods offer versatile approaches for the laboratory-scale and potential large-scale production of this key intermediate.

One-Pot Synthesis from 3,5-dimethyl-4-hydroxybenzaldehyde

A prevalent and efficient method involves the one-pot conversion of 3,5-dimethyl-4-hydroxybenzaldehyde with hydroxylamine hydrochloride.[1] This reaction proceeds through an oxime intermediate, which is subsequently dehydrated to yield the nitrile. The use of microwave irradiation has been shown to improve both the yield and purity of the final product.[1]

Palladium-Catalyzed Cross-Coupling

Another established route involves the palladium-catalyzed cross-coupling of 4-bromo-2,6-dimethylphenol with a cyanide source, such as malononitrile, in the presence of a copper(I) iodide co-catalyst. This method allows for the direct introduction of the nitrile group onto the aromatic ring.

Experimental Protocols for Physicochemical Property Determination

The following sections detail generalized experimental protocols for the determination of key physicochemical properties of organic compounds like this compound.

Melting Point Determination

The melting point of a solid organic compound is a crucial indicator of its purity. A sharp melting range typically signifies a high degree of purity, while a broad melting range suggests the presence of impurities.

Protocol:

-

A small, finely powdered sample of this compound is packed into a capillary tube.[4][5]

-

The capillary tube is placed in a melting point apparatus, such as a Thiele tube or a digital melting point device.[4]

-

The sample is heated slowly, at a rate of approximately 1-2 °C per minute, especially near the expected melting point.[4]

-

The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.[4][6]

Solubility Determination

The solubility of a compound in various solvents is determined by its polarity and the intermolecular forces it can form with the solvent molecules.

Protocol:

-

A small, accurately weighed amount of this compound (e.g., 1-5 mg) is placed in a test tube.[7]

-

A measured volume of the solvent (e.g., 1 mL of water, ethanol, or hexane) is added.[8]

-

The mixture is vigorously agitated or stirred for a set period (e.g., 1-2 minutes) at a controlled temperature.[8]

-

The mixture is visually inspected for the presence of undissolved solid. If the solid has completely dissolved, the compound is considered soluble under those conditions.[8]

-

For quantitative analysis, the saturated solution is filtered, and the concentration of the dissolved compound is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.[9]

pKa Determination

The pKa, or acid dissociation constant, is a measure of the acidity of a compound. For this compound, the pKa refers to the dissociation of the phenolic hydroxyl group.

Protocol (Potentiometric Titration):

-

A precise amount of this compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent like methanol or DMSO to ensure solubility.[10]

-

The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.[10]

-

The pH of the solution is monitored throughout the titration using a calibrated pH meter.[10]

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa is determined from the pH at the half-equivalence point of the titration curve.[10]

LogP Determination

The partition coefficient (P), or its logarithm (logP), is a measure of a compound's lipophilicity and is crucial for predicting its pharmacokinetic properties. It represents the ratio of the concentration of the compound in a nonpolar solvent (typically n-octanol) to its concentration in an aqueous solvent at equilibrium.

Protocol (Shake-Flask Method):

-

A solution of this compound is prepared in a biphasic system of n-octanol and water (or a suitable buffer).[11]

-

The mixture is shaken vigorously for a sufficient time to allow for the equilibrium partitioning of the compound between the two phases.[11]

-

The mixture is then centrifuged to ensure complete separation of the two phases.

-

The concentration of the compound in both the n-octanol and aqueous phases is determined using an appropriate analytical method, such as HPLC or UV-Vis spectroscopy.[12]

-

The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.[13]

Biological Relevance and Role in Drug Development

This compound is a key building block in the synthesis of non-nucleoside reverse transcriptase inhibitors (NNRTIs), a class of antiretroviral drugs used in the treatment of HIV-1 infection.[1][2] Notably, it is an important intermediate in the synthesis of Etravirine, a second-generation NNRTI.[14][15]

Mechanism of Action of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

NNRTIs are allosteric inhibitors of the HIV-1 reverse transcriptase (RT) enzyme.[16] They bind to a hydrophobic pocket on the enzyme, distinct from the active site where nucleoside analogues bind.[16][17] This binding induces a conformational change in the enzyme, which distorts the active site and inhibits the conversion of the viral RNA genome into double-stranded DNA.[6][17] This disruption of the reverse transcription process is a critical step in halting the HIV life cycle and preventing viral replication.[7]

The versatility of this compound, with its reactive hydroxyl and nitrile functional groups, makes it an important scaffold for the development of new therapeutic agents.[1] Its physicochemical properties guide the design and optimization of drug candidates with improved potency, selectivity, and pharmacokinetic profiles.[1]

References

- 1. The HIV Life Cycle | NIH [hivinfo.nih.gov]

- 2. Development of non-nucleoside reverse transcriptase inhibitors (NNRTIs): our past twenty years - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Conformational plasticity of the NNRTI-binding pocket in HIV-1 reverse transcriptase - A fluorine NMR study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. HIV Drugs Mode of Action | Immunopaedia [immunopaedia.org.za]

- 6. researchgate.net [researchgate.net]

- 7. Mechanisms of inhibition of HIV replication by nonnucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Reverse transcriptase inhibitors | Research Starters | EBSCO Research [ebsco.com]

- 9. pnas.org [pnas.org]

- 10. The HIV lifecycle in detail | HIV i-Base [i-base.info]

- 11. The development of an effective synthetic route of rilpivirine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. WO2012147104A1 - Novel process for the preparation of etravirine - Google Patents [patents.google.com]

- 13. US20130123498A1 - Process for the preparation of etravirine and intermediates in the synthesis thereof - Google Patents [patents.google.com]

- 14. Development of a practical synthesis of etravirine via a microwave-promoted amination - PMC [pmc.ncbi.nlm.nih.gov]

- 15. d-nb.info [d-nb.info]

- 16. The role of non-nucleoside reverse transcriptase inhibitors (NNRTIs) in the therapy of HIV-1 infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Reverse-transcriptase inhibitor - Wikipedia [en.wikipedia.org]

4-Hydroxy-3,5-dimethylbenzonitrile molecular weight and formula

An In-depth Technical Guide to 4-Hydroxy-3,5-dimethylbenzonitrile

This technical guide provides a comprehensive overview of this compound, a pivotal intermediate in pharmaceutical research and organic synthesis. Targeted at researchers, scientists, and professionals in drug development, this document details the compound's chemical properties, synthesis protocols, and significant applications.

Core Compound Identification

Molecular Formula: C₉H₉NO[1][2][3][4][5]

Molecular Weight: Approximately 147.17 g/mol [2][5]

Physicochemical Properties

The quantitative data for this compound are summarized in the table below, offering a clear comparison of its key characteristics.

| Property | Value | Source(s) |

| CAS Number | 4198-90-7 | [1][2][3][5][6][7] |

| Appearance | White to beige crystalline powder | [2][6][8] |

| Melting Point | 121-128 °C | [2][3][4] |

| Boiling Point (estimated) | 267.28 °C | [2] |

| Water Solubility | 320 mg/L at 20 °C | [2] |

| pKa | 8.27 (25 °C) | [2] |

| Purity/Assay (GC) | ≥97.5% | [4] |

Experimental Protocols: Synthesis

The synthesis of this compound can be achieved through several established methods. Below are detailed protocols for two common synthetic routes.

Protocol 1: One-Pot Synthesis from an Aldehyde Precursor

A prevalent and efficient method involves the conversion of 3,5-dimethyl-4-hydroxybenzaldehyde to the corresponding nitrile.[2] This one-pot synthesis is often performed with hydroxylamine hydrochloride in a suitable solvent.[9] The reaction proceeds through an oxime intermediate, which is subsequently dehydrated to yield the final nitrile product.[2] Microwave-assisted synthesis has been shown to improve both the yield and purity of the product.[2]

Methodology:

-

A mixture of 3,5-dimethyl-4-hydroxybenzaldehyde and hydroxylamine hydrochloride is prepared in a solvent such as N,N-dimethylformamide (DMF).[9]

-

The reaction mixture is heated. For microwave-assisted synthesis, the reaction is conducted under microwave irradiation, which can significantly shorten reaction times.[2]

-

The reaction progress is monitored to confirm the formation of the oxime intermediate and its subsequent dehydration to the nitrile.

-

Upon completion, the product is isolated and purified. Studies have shown that using DMF as the solvent can result in yields as high as 93% with a purity of over 98%, as determined by HPLC.[9]

Protocol 2: Palladium-Catalyzed Cyanation

This method involves a palladium-catalyzed cross-coupling reaction to introduce the cyano group onto the aromatic ring.

Methodology:

-

Under a nitrogen atmosphere, a reaction mixture is prepared by combining 4-bromo-2,6-dimethylphenol (0.250 mmol), malononitrile (0.500 mmol), a palladium catalyst (0.005 mmol), copper(I) iodide (CuI, 0.125 mmol), 1,10-phenanthroline (0.063 mmol), sodium tert-butoxide (t-BuONa, 0.500 mmol), and potassium fluoride (KF, 0.500 mmol).[1][6]

-

The components are dissolved in 1 mL of N,N-dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP).[1][6]

-

After the reaction is complete, the mixture is diluted with 4.0 mL of ethyl acetate (EtOAc) and filtered through a pad of diatomite.[6]

-

The solvent is removed under reduced pressure to yield the crude product.[6]

-

The conversion rate is determined by Gas Chromatography (GC) analysis.[6]

-

The crude product is then purified using silica gel column chromatography to obtain pure 3,5-dimethyl-4-hydroxybenzonitrile.[6]

Visualized Synthesis Workflow

The following diagram illustrates the key steps in the palladium-catalyzed synthesis of this compound.

Caption: Palladium-Catalyzed Synthesis Workflow.

Applications and Reactivity

This compound is a versatile building block in organic synthesis, primarily recognized for its role as a key intermediate in the preparation of bioactive molecules.[1] It is notably used in the synthesis of antiviral agents, including inhibitors of HIV replication.[6][8]

The compound's reactivity is characterized by its two functional groups: the nucleophilic hydroxyl group and the electrophilic carbon of the nitrile group.[2] This dual reactivity allows for a wide range of chemical transformations:

-

Nitrile Group: Can be hydrolyzed to a carboxylic acid or reduced to a primary amine.[2]

-

Hydroxyl Group: Can be a site for etherification or esterification reactions.[2]

-

Aromatic Ring: After converting the hydroxyl group to a triflate or halide, the compound can participate in various palladium-catalyzed C-C bond-forming reactions, such as the Suzuki, Heck, and Sonogashira couplings.[2]

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | 4198-90-7 | Benchchem [benchchem.com]

- 3. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. This compound, 98% 25 g | Contact Us | Thermo Scientific Chemicals [thermofisher.com]

- 5. 3,5-Dimethyl-4-hydroxybenzonitrile | C9H9NO | CID 20176 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-hydroxy-3,5-dimethyl-benzenecarbonitrile | 4198-90-7 [chemicalbook.com]

- 7. watson-int.com [watson-int.com]

- 8. nbinno.com [nbinno.com]

- 9. researchgate.net [researchgate.net]

Synthesis of 4-Hydroxy-3,5-dimethylbenzonitrile from 3,5-dimethyl-4-hydroxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 4-hydroxy-3,5-dimethylbenzonitrile from its precursor, 3,5-dimethyl-4-hydroxybenzaldehyde. The primary and most efficient method detailed is a one-pot synthesis involving the reaction of the aldehyde with hydroxylamine hydrochloride. This process, which proceeds through an intermediate oxime that is subsequently dehydrated, offers high yields and purity, making it a valuable transformation in medicinal chemistry and materials science.

Core Synthesis Pathway: One-Pot Oximation and Dehydration

The conversion of 3,5-dimethyl-4-hydroxybenzaldehyde to this compound is most effectively achieved through a one-pot reaction with hydroxylamine hydrochloride. This method is advantageous as it avoids the isolation of the intermediate aldoxime, thereby streamlining the process and often improving overall yield. The reaction can be conducted under various conditions, with the choice of solvent and energy source influencing the reaction's efficiency.

A key study has explored the use of different solvents such as formic acid, acetic acid, and N,N-dimethylformamide (DMF) for this one-pot synthesis.[1] The results indicated that DMF is the optimal solvent, leading to a high yield of 93% and a purity exceeding 98%.[1] Further optimization of reaction conditions in DMF has been investigated to maximize the efficiency of this conversion.[1]

Additionally, microwave-assisted organic synthesis has been successfully applied to this reaction.[2] This technique often leads to shorter reaction times and higher yields compared to conventional heating methods.[2] A notable microwave-promoted one-pot synthesis from 3,5-dimethyl-4-hydroxybenzaldehyde and hydroxylamine hydrochloride in DMF at 120°C (150 W) resulted in an 89% yield with a purity of over 99%.[2]

The general transformation can be visualized as a two-step process occurring in a single pot: the formation of the 3,5-dimethyl-4-hydroxybenzaldehyde oxime, followed by its dehydration to the corresponding nitrile.

Comparative Data of Synthesis Methods

The following table summarizes the quantitative data from different reported methods for the synthesis of this compound.

| Method | Solvent | Catalyst/Conditions | Reaction Time | Yield (%) | Purity (%) | Reference |

| Conventional Heating | DMF | Reflux | Not Specified | 93 | >98 | [1] |

| Microwave-Assisted Synthesis | DMF | 150 W, 120°C | Not Specified | 89 | >99 | [2] |

| Conventional Heating | Formic Acid | Reflux | Not Specified | Lower than DMF | Not Specified | [1] |

| Conventional Heating | Acetic Acid | Reflux | Not Specified | Lower than DMF | Not Specified | [1] |

| Solvent-Free Microwave | Silica Gel | Microwave Irradiation | 4 hours | 85 (for vanillin) | Not Specified | [3] |

| Water Environment | Formic Acid/Water (60:40) | Sodium Acetate, 80°C | Not Specified | High (general method) | Not Specified | [4] |

Detailed Experimental Protocols

Below are detailed methodologies for the synthesis of this compound based on established literature.

Method 1: One-Pot Synthesis in DMF (Conventional Heating)[1]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3,5-dimethyl-4-hydroxybenzaldehyde (1 equivalent) and hydroxylamine hydrochloride (1.2 equivalents).

-

Solvent Addition: Add a sufficient volume of N,N-dimethylformamide (DMF) to dissolve the reactants.

-

Reaction: Heat the reaction mixture to reflux and maintain for a period of 3-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion of the reaction (as indicated by TLC), cool the mixture to room temperature. Pour the reaction mixture into ice-cold water.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

Method 2: Microwave-Assisted One-Pot Synthesis in DMF[2]

-

Reaction Setup: In a microwave-safe reaction vessel, combine 3,5-dimethyl-4-hydroxybenzaldehyde (1 equivalent) and hydroxylamine hydrochloride (1.2 equivalents).

-

Solvent Addition: Add N,N-dimethylformamide (DMF).

-

Microwave Reaction: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 120°C with a power of 150 W.

-

Work-up and Purification: Follow the same work-up and purification procedure as described in Method 1.

Reaction Mechanism

The synthesis proceeds through a well-established two-step mechanism within a single reaction vessel. First, the aldehyde undergoes condensation with hydroxylamine to form an aldoxime. This is followed by the dehydration of the aldoxime to yield the nitrile.

This guide provides a comprehensive overview for the efficient synthesis of this compound. The presented one-pot methods, particularly with DMF as a solvent, offer high yields and purity, making them highly suitable for research and development in the pharmaceutical and chemical industries.

References

Spectroscopic Profile of 4-Hydroxy-3,5-dimethylbenzonitrile: A Technical Guide

For Immediate Release: This whitepaper provides a comprehensive technical overview of the spectroscopic data for 4-Hydroxy-3,5-dimethylbenzonitrile (CAS No: 4198-90-7), a key intermediate in medicinal chemistry, particularly in the synthesis of antiviral agents.[1] This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its structural characterization.

Molecular Structure and Properties

This compound, also known as 4-cyano-2,6-dimethylphenol, is an aromatic nitrile with a molecular formula of C₉H₉NO and a molecular weight of 147.17 g/mol .[2][3] Its structure features a phenolic hydroxyl group and a nitrile functional group, which makes it a versatile building block for various chemical transformations.[4] The compound typically appears as a white to beige crystalline powder.[1]

Spectroscopic Data Summary

The following sections provide key spectroscopic data obtained through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This information is crucial for the structural confirmation and purity assessment of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for the structural elucidation of organic molecules, providing detailed information about the hydrogen and carbon framework.

¹H NMR Data

The proton NMR spectrum of this compound is characterized by its simplicity, which is a direct result of the molecule's symmetry.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Solvent |

| Aromatic-H (2H) | 7.76 | Singlet (s) | DMSO-d₆ |

| -CH₃ (6H) | 2.12 | Singlet (s) | DMSO-d₆ |

Table 1: ¹H NMR spectroscopic data for this compound. Data is from a commercial source.[4]

¹³C NMR Data

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. Due to the compound's symmetry, fewer signals than the total number of carbon atoms are expected. The table below presents the expected chemical shift ranges based on general principles and data from analogous compounds.[4]

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C-OH (C4) | 155 - 165 |

| C-CH₃ (C3/C5) | 130 - 140 |

| C-H (C2/C6) | 130 - 135 |

| -C≡N | 115 - 125 |

| C-CN (C1) | 100 - 110 |

| -CH₃ | 15 - 25 |

Table 2: Expected ¹³C NMR chemical shift ranges for this compound.[4]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Characteristics |

| Hydroxyl (-OH) | O-H Stretch | 3600 - 3200 | Broad |

| Nitrile (-C≡N) | C≡N Stretch | 2260 - 2220 | Sharp, Intense |

| Aromatic C-H | C-H Stretch | >3000 | - |

| Aromatic C=C | C=C Stretch | 1600 - 1400 | - |

Table 3: Characteristic FTIR absorption bands for this compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. The following data represents predicted values for various adducts under Electrospray Ionization (ESI) conditions.

| Adduct | m/z (Predicted) |

| [M+H]⁺ | 148.07570 |

| [M+Na]⁺ | 170.05764 |

| [M+K]⁺ | 186.03158 |

| [M+NH₄]⁺ | 165.10224 |

| [M-H]⁻ | 146.06114 |

Table 4: Predicted m/z values for various adducts of this compound.

Experimental Protocols

The following are generalized protocols for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy Protocol

-

Sample Preparation : Approximately 5-10 mg of the this compound sample is dissolved in about 0.7 mL of a deuterated solvent, such as DMSO-d₆, in a standard NMR tube.[5]

-

Instrument : A standard NMR spectrometer (e.g., 300 MHz) is used for analysis.[5]

-

¹H NMR Acquisition : The instrument is tuned to the proton frequency. A standard pulse sequence is used to acquire the spectrum. The spectral width is set to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

¹³C NMR Acquisition : The instrument is tuned to the carbon frequency. A proton-decoupled pulse sequence is used to acquire a spectrum where each unique carbon appears as a single line. The spectral width is set to cover the typical range for organic compounds (0-220 ppm).

-

Data Processing : The acquired Free Induction Decay (FID) is Fourier transformed. The resulting spectrum is phase-corrected, and the baseline is corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard like Tetramethylsilane (TMS).[6]

Attenuated Total Reflectance (ATR) IR Spectroscopy Protocol

-

Background Spectrum : A background spectrum of the clean, empty ATR crystal is recorded. This is essential to subtract any atmospheric or instrumental interferences.[7]

-

Sample Application : A small amount of the solid, powdered this compound is placed directly onto the ATR crystal (e.g., diamond).[7][8] A press is used to ensure firm and uniform contact between the sample and the crystal surface.[8]

-

Spectrum Acquisition : The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.[7] Multiple scans (e.g., 20-64) are averaged to improve the signal-to-noise ratio, with a typical resolution of 4 cm⁻¹.[7][9]

-

Data Processing : The final absorbance spectrum is generated by ratioing the sample spectrum against the background spectrum.

Electrospray Ionization Mass Spectrometry (ESI-MS) Protocol

-

Sample Preparation : A dilute solution of the analyte is prepared. A stock solution (e.g., 1 mg/mL) is made by dissolving the compound in a suitable organic solvent like methanol or acetonitrile.[10] This stock is then further diluted to a final concentration of approximately 1-10 µg/mL using a solvent mixture compatible with ESI, such as 50:50 acetonitrile:water.[10][11]

-

Infusion : The prepared sample solution is infused into the ESI source at a low flow rate (e.g., 1-20 µL/min) using a syringe pump.[11]

-

Ionization : A high voltage is applied to the capillary tip, causing the sample solution to form a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions of the analyte.[11]

-

Mass Analysis : The generated ions are guided into the mass analyzer (e.g., Quadrupole, Time-of-Flight). The analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

Detection : The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of ions at each m/z value.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.

Caption: Workflow for the spectroscopic characterization of a synthesized compound.

References

- 1. Sample Preparation & Autosampler Vials for ESI-MS | Stanford University Mass Spectrometry [mass-spec.stanford.edu]

- 2. 3,5-Dimethyl-4-hydroxybenzonitrile | C9H9NO | CID 20176 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound, 98% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 4. This compound | 4198-90-7 | Benchchem [benchchem.com]

- 5. Nuclear magnetic resonance spectroscopy (1H NMR) [bio-protocol.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 4.5. Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy Analysis [bio-protocol.org]

- 8. ATR-FTIR Spectroscopy, FTIR Sampling Techniques | Agilent [agilent.com]

- 9. 2.6.5. ATR-FTIR Spectroscopy [bio-protocol.org]

- 10. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 11. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safe Handling of 4-Hydroxy-3,5-dimethylbenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety data and detailed handling protocols for 4-Hydroxy-3,5-dimethylbenzonitrile (CAS No. 4198-90-7), a key intermediate in pharmaceutical synthesis. Adherence to these guidelines is crucial for ensuring personnel safety and maintaining a secure laboratory environment.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for understanding its behavior under various laboratory conditions.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 4198-90-7 | [1][2][3] |

| Molecular Formula | C₉H₉NO | [1][2][3] |

| Molecular Weight | 147.17 g/mol | [1][2] |

| Appearance | White to beige or pale cream crystalline powder | [4] |

| Melting Point | 123-127 °C | [1] |

| Purity | ≥97% | |

| Synonyms | 4-Cyano-2,6-dimethylphenol, 2,6-Dimethyl-4-cyanophenol | [2][5] |

Toxicological Data

The toxicological profile of this compound is summarized in Table 2. It is classified as harmful if swallowed, in contact with skin, or if inhaled.[5][6][7]

Table 2: Acute Toxicity Data for this compound

| Route of Administration | Species | Value | Reference |

| Intraperitoneal | Mouse | LD50: 650 mg/kg | [4] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The GHS hazard statements and corresponding pictograms are crucial for at-a-glance hazard recognition.

GHS Hazard Statements:

-

H315: Causes skin irritation.[7]

-

H319: Causes serious eye irritation.[7]

-

H335: May cause respiratory irritation.[7]

GHS Pictograms:

-

Acute Toxicity (Harmful): हेल्थ हज़ार्ड

-

Skin Irritation/Sensitization: एक्सक्लेमेशन मार्क

-

Eye Irritation: एक्सक्लेमेशन मार्क

-

Specific Target Organ Toxicity (Single Exposure): एक्सक्लेमेशन मार्क

Experimental Protocols for Safe Handling

Strict adherence to the following protocols is mandatory when handling this compound to minimize exposure and ensure a safe working environment.

Personal Protective Equipment (PPE)

The selection and proper use of PPE are the first line of defense against chemical exposure. The following workflow should be followed to ensure appropriate protection.

Caption: Personal Protective Equipment (PPE) Selection Workflow.

Engineering Controls

-

Ventilation: Always handle this compound in a well-ventilated area. For procedures that may generate dust, a chemical fume hood is required.

-

Safety Equipment: Ensure that a safety shower and an eyewash station are readily accessible and in good working order.

Handling and Storage

-

Handling:

-

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

Store away from incompatible materials such as strong oxidizing agents and acids.[7]

-

Emergency Procedures

In the event of an emergency, follow these established protocols.

First Aid Measures

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[8]

-

In Case of Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[8]

-

In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8]

-

If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8]

Spill Response Protocol

A chemical spill should be handled promptly and safely. The following workflow outlines the necessary steps.

Caption: Emergency Response Workflow for a Chemical Spill.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[8]

-

Specific Hazards: During a fire, hazardous decomposition products such as carbon oxides and nitrogen oxides may be formed.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[8]

Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Do not allow the chemical to enter drains or waterways.

Logical Relationship for Safe Laboratory Work

The following diagram illustrates the logical flow of a safe laboratory experiment involving this compound, from preparation to completion.

Caption: Logical Workflow for Safe Laboratory Experimentation.

References

- 1. This compound | 4198-90-7 | Benchchem [benchchem.com]

- 2. 3,5-Dimethyl-4-hydroxybenzonitrile | C9H9NO | CID 20176 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound, 98% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 4. 4-hydroxy-3,5-dimethyl-benzenecarbonitrile | 4198-90-7 [chemicalbook.com]

- 5. This compound 4198-90-7 | TCI AMERICA [tcichemicals.com]

- 6. This compound 4198-90-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. fishersci.com [fishersci.com]

- 8. echemi.com [echemi.com]

A Comprehensive Technical Guide to 4-Hydroxy-3,5-dimethylbenzonitrile for Researchers and Drug Development Professionals

An in-depth examination of the commercial landscape, physicochemical properties, and critical role of 4-Hydroxy-3,5-dimethylbenzonitrile in the synthesis of antiviral therapeutics.

This technical guide provides a thorough overview of this compound, a key chemical intermediate in the pharmaceutical industry. Tailored for researchers, scientists, and professionals in drug development, this document consolidates essential information on its commercial availability, physicochemical characteristics, and its significant application in the synthesis of non-nucleoside reverse transcriptase inhibitors (NNRTIs).

Commercial Availability and Suppliers

This compound (CAS No. 4198-90-7) is readily available from a variety of chemical suppliers catering to the research and pharmaceutical sectors. Major suppliers include Benchchem, BLD Pharm, ChemicalBook, CymitQuimica, Molport, Sigma-Aldrich (Merck), TCI America, and Thermo Scientific Chemicals. These suppliers offer the compound in various purities, typically ranging from 97% to over 99%, and in quantities from grams to kilograms to meet the needs of both laboratory-scale research and larger-scale production.[1][2][3][4]

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is crucial for its handling, storage, and application in synthetic chemistry. The key properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 4198-90-7 | [5][6] |

| Molecular Formula | C₉H₉NO | [6] |

| Molecular Weight | 147.17 g/mol | [6][7] |

| Appearance | White to beige crystalline powder | [5] |

| Melting Point | 123-127 °C | [3][5] |

| Boiling Point | 267.28 °C (estimate) | [5] |

| Solubility | Soluble in Methanol, Chloroform, Dichloromethane, Ethyl Acetate. Water solubility: 320 mg/L at 20 °C. | [5][8] |

| pKa | 8.27 (at 25 °C) | [7] |

| LogP | 1.6 (at 20 °C) | [5] |

Role in Antiviral Drug Synthesis

The primary significance of this compound in the pharmaceutical industry lies in its role as a crucial building block for the synthesis of second-generation non-nucleoside reverse transcriptase inhibitors (NNRTIs).[5] Specifically, it is a key intermediate in the production of the diarylpyrimidine (DAPY) based anti-HIV drugs, Etravirine and Rilpivirine.[9][10] These drugs are integral components of highly active antiretroviral therapy (HAART) for the treatment of HIV-1 infection.[11]

Synthesis of Etravirine

Etravirine is synthesized through a multi-step process where this compound is a key reactant. A common synthetic route involves the reaction of this compound with a substituted pyrimidine derivative.

Experimental Protocol: Synthesis of a Key Etravirine Intermediate

A representative procedure for the synthesis of an etravirine intermediate, 4-[[6-chloro-2-[(4-cyanophenyl)amino]-4-pyrimidinyl]oxy]-3,5-dimethylbenzonitrile, is as follows:

-

To a solution of 4-(4,6-dichloropyrimidine-2-yl-amino)benzonitrile (35 g) in N-methylpyrrolidone, add this compound (22 g) and potassium carbonate (22 g) at 45°C.[12]

-

Stir the reaction mixture for 12 hours at 45°C.[12]

-

After completion of the reaction, add water (1000 ml) and cool the mixture to 25°C.[12]

-

Stir for 2 hours at 25°C to allow for precipitation.[12]

-

Filter the solid, dissolve it in acetone (140 ml), and filter again to isolate the purified product.[12]

-

Dry the resulting solid at 50°C to yield the desired intermediate.[12]

This intermediate is then further processed, typically involving amination, to yield the final etravirine molecule.[9][13]

Synthesis of Rilpivirine

While this compound itself is not directly a precursor for Rilpivirine, a structurally similar analogue, (E)-3-(4-amino-3,5-dimethylphenyl)acrylonitrile, is a key component. The synthetic strategies and chemical principles involved in the synthesis of these diarylpyrimidine NNRTIs are closely related. The synthesis of Rilpivirine generally involves the coupling of (E)-3-(4-amino-3,5-dimethylphenyl)acrylonitrile hydrochloride with 4-((4-chloropyrimidin-2-yl)amino)benzonitrile.[10][14]

Experimental Protocol: Synthesis of Rilpivirine

A microwave-assisted synthesis of Rilpivirine has been reported as follows:

-

A mixture of (E)-3-(4-amino-3,5-dimethylphenyl)prop-2-enenitrile hydrochloride (1 g, 4.8 mmol) and 4-[(4-chloropyrimidin-2-yl)amino]benzonitrile (1.2 g, 5.2 mmol) in acetonitrile (10 mL) is placed in a 20 mL microwave vial.[14]

-

The reaction is heated to 140°C for 2 hours in a microwave reactor.[14]

-

After cooling to room temperature, a 10% potassium carbonate solution is added dropwise to adjust the pH to 8-9.[14]

-

The resulting filtrate is washed with acetonitrile to yield Rilpivirine as a white solid.[14]

Mechanism of Action and Signaling Pathway

The diarylpyrimidine NNRTIs, synthesized using this compound and its analogues, function by allosterically inhibiting the HIV-1 reverse transcriptase (RT) enzyme.[15][16] This enzyme is crucial for the replication of the HIV virus, as it transcribes the viral RNA genome into DNA, which is then integrated into the host cell's genome.[11][17]

NNRTIs bind to a hydrophobic pocket on the RT enzyme, known as the NNRTI binding pocket (NNIBP), which is located approximately 10 Å from the polymerase active site.[16] This binding induces a conformational change in the enzyme, which distorts the polymerase active site and limits the mobility of the p66 subunit, thereby inhibiting the DNA polymerization process.[16]

The flexibility of the diarylpyrimidine structure of etravirine allows it to bind to the reverse transcriptase enzyme in multiple conformations, which contributes to its effectiveness against HIV strains that have developed resistance to first-generation NNRTIs.[18]

Below is a diagram illustrating the HIV-1 replication cycle and the point of inhibition by diarylpyrimidine NNRTIs.

Caption: HIV-1 Replication Cycle and Inhibition by Diarylpyrimidine NNRTIs.

The following diagram illustrates the synthetic workflow for Etravirine, highlighting the role of this compound.

References

- 1. This compound | 4198-90-7 | Buy Now [molport.com]

- 2. 4198-90-7|this compound|BLD Pharm [bldpharm.com]

- 3. 3,5-Dimethyl-4-hydroxybenzonitrile 97 4198-90-7 [sigmaaldrich.com]

- 4. cymitquimica.com [cymitquimica.com]

- 5. 4-hydroxy-3,5-dimethyl-benzenecarbonitrile | 4198-90-7 [chemicalbook.com]

- 6. 3,5-Dimethyl-4-hydroxybenzonitrile | C9H9NO | CID 20176 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | 4198-90-7 | Benchchem [benchchem.com]

- 8. 3,5-DiMethyl-4-hydroxybenzonitrile-d8 CAS#: 1142096-16-9 [m.chemicalbook.com]

- 9. Development of a practical synthesis of etravirine via a microwave-promoted amination - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The development of an effective synthetic route of rilpivirine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Development of diarylpyrimidine derivatives (& other heterocycles) as HIV-1 and WT RT inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. US20130096148A1 - Process for etravirine intermediate and polymorphs of etravirine - Google Patents [patents.google.com]

- 13. Process For The Synthesis Of Etravirine And Its Intermediates [quickcompany.in]

- 14. d-nb.info [d-nb.info]

- 15. Revealing the drug-resistant mechanism for diarylpyrimidine analogue inhibitors of HIV-1 reverse transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Insights into HIV-1 Reverse Transcriptase (RT) Inhibition and Drug Resistance from Thirty Years of Structural Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Etravirine - Wikipedia [en.wikipedia.org]

The Versatile Intermediate: A Technical Review of 4-Hydroxy-3,5-dimethylbenzonitrile's Applications in Drug Discovery and Beyond

For Researchers, Scientists, and Drug Development Professionals

Introduction: 4-Hydroxy-3,5-dimethylbenzonitrile, a seemingly unassuming aromatic nitrile, has carved a significant niche for itself as a pivotal building block in the synthesis of high-value organic molecules. Its unique structural features, namely the reactive hydroxyl and nitrile functional groups, coupled with the steric and electronic influence of the dimethyl-substituted benzene ring, make it a versatile intermediate in various chemical transformations. This technical guide provides an in-depth review of the applications of this compound, with a particular focus on its critical role in the development of antiviral therapeutics. We will delve into its synthesis, physicochemical properties, and detailed experimental protocols, and present quantitative data and visual representations of its utility in medicinal chemistry.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in chemical synthesis. These properties dictate its solubility, reactivity, and handling requirements.

| Property | Value | Reference |

| CAS Number | 4198-90-7 | [1] |

| Molecular Formula | C₉H₉NO | [1] |

| Molecular Weight | 147.17 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 123-127 °C | [3] |

| Assay | ≥97% | [3] |

Synthesis of this compound

The efficient synthesis of this compound is crucial for its widespread application. Several synthetic routes have been developed, with the one-pot conversion of 3,5-dimethyl-4-hydroxybenzaldehyde being a prominent and high-yielding method.

One-Pot Synthesis from 3,5-dimethyl-4-hydroxybenzaldehyde

A highly efficient one-pot synthesis involves the reaction of 3,5-dimethyl-4-hydroxybenzaldehyde with hydroxylamine hydrochloride. This method has been optimized using microwave irradiation to significantly reduce reaction times and improve yields and purity.[4][5]

Experimental Protocol: Microwave-Assisted One-Pot Synthesis [4]

-

Reactants:

-

3,5-dimethyl-4-hydroxybenzaldehyde

-

Hydroxylamine hydrochloride

-

-

Solvent: N,N-dimethylformamide (DMF)

-

Procedure:

-

Combine 3,5-dimethyl-4-hydroxybenzaldehyde and hydroxylamine hydrochloride in DMF.

-

Irradiate the mixture in a microwave reactor at 150 W, maintaining a temperature of 120°C.

-

Continue the reaction for 30 minutes.

-

After completion, cool the reaction mixture and isolate the product through standard work-up procedures (e.g., extraction and crystallization).

-

-

Yield: 89%

-

Purity: >99%

This microwave-assisted protocol offers a rapid and efficient alternative to conventional heating methods, making it suitable for both laboratory-scale and potential scale-up operations.

Palladium-Catalyzed Cyanation

An alternative synthetic approach involves the palladium-catalyzed cyanation of an appropriate aryl halide, such as 4-bromo-2,6-dimethylphenol. This method is part of the broader and well-established field of palladium-catalyzed cross-coupling reactions. While general protocols exist for such transformations, the specific application to produce this compound would require optimization of catalyst, ligand, base, and reaction conditions.

Application in Drug Discovery: A Key Intermediate for Etravirine

The most prominent application of this compound in the pharmaceutical industry is its role as a key intermediate in the synthesis of Etravirine .[6][7][8][9][10] Etravirine is a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) approved for the treatment of HIV-1 infection.[4][5] Its development was a significant advancement in combating drug-resistant HIV strains.

Synthesis of Etravirine

The synthesis of Etravirine involves a multi-step process where this compound is introduced in a crucial nucleophilic aromatic substitution reaction.

Experimental Protocol: Synthesis of Etravirine Intermediate [7]

-

Reactants:

-

4-(4-amino-5-bromo-6-chloropyrimidin-2-ylamino)benzonitrile

-

This compound (DMHB)

-

-

Solvent: N-methylpyrrolidone (NMP)

-

Base: Potassium carbonate (K₂CO₃)

-

Catalyst: Potassium iodide (KI)

-

Procedure:

-

To a solution of this compound (1 eq) in NMP, add K₂CO₃ (4 eq) and KI (0.25 eq) at 0-5°C under a nitrogen atmosphere.

-

Stir the resulting suspension for 10 minutes at 0-5°C.

-

Add 4-(4-amino-5-bromo-6-chloropyrimidin-2-ylamino)benzonitrile (1 eq) in one portion.

-

Stir the reaction mixture for 30 minutes at 10°C and then for 26 hours at 120°C.

-

Cool the mixture to 0-5°C and add water to precipitate the product.

-

Isolate the crude product by filtration.

-

The resulting intermediate is then further reacted with ammonia to yield Etravirine.

-

The following diagram illustrates a generalized workflow for the synthesis of Etravirine, highlighting the incorporation of the this compound moiety.

Mechanism of Action of Etravirine

Etravirine is a potent inhibitor of the HIV-1 reverse transcriptase (RT), an essential enzyme for viral replication. Unlike nucleoside reverse transcriptase inhibitors (NRTIs), Etravirine is a non-nucleoside inhibitor that binds to an allosteric site on the p66 subunit of the RT enzyme.[11][12][13][14] This binding pocket is located approximately 10 Å from the catalytic active site.

The binding of Etravirine induces a conformational change in the reverse transcriptase, distorting the active site and rendering it inactive.[12] This allosteric inhibition prevents the conversion of the viral RNA genome into double-stranded DNA, a critical step in the HIV life cycle. The flexibility of the Etravirine molecule is a key feature, allowing it to adapt to mutations in the binding pocket that confer resistance to first-generation NNRTIs.[5][13]

The following diagram illustrates the mechanism of action of Etravirine.

Quantitative Biological Activity Data

The potency of Etravirine and other diarylpyrimidine (DAPY) derivatives synthesized using this compound has been extensively studied. Quantitative Structure-Activity Relationship (QSAR) studies have been instrumental in understanding the structural requirements for potent anti-HIV activity.

| Compound | Target | Activity (EC₅₀) | Reference |

| Etravirine (TMC125) | Wild-type HIV-1 | 1.4 - 4.8 nM | [2] |

| Etravirine (TMC125) | HIV-2 | 3.5 µM | [2] |

| Diarylpyrimidine Derivative 14 | HIV-1 IIIB | 0.0127 µM | [15] |

| Diarylpyrimidine Derivative 14 | K103N mutant HIV-1 | 0.0104 µM | [15] |

| Diarylpyrimidine Derivative 3 | Wild-type HIV-1 (IIIB) | 0.0025 µM | [15] |

| Diarylpyrimidine Derivative 4 | Wild-type HIV-1 (IIIB) | 0.0025 µM | [15] |

Other Potential Applications

While its role in antiviral drug discovery is well-documented, the versatile reactivity of this compound suggests its potential as an intermediate in the synthesis of other specialty chemicals, including agrochemicals and materials. The presence of both a nucleophilic hydroxyl group and a nitrile group that can be transformed into various other functionalities opens up a wide range of synthetic possibilities.

Conclusion

This compound has proven to be a valuable and versatile intermediate in organic synthesis. Its efficient production, particularly through microwave-assisted methods, and its crucial role in the synthesis of the potent anti-HIV drug Etravirine underscore its importance in medicinal chemistry. The detailed understanding of its properties, synthesis, and the mechanism of action of its derivatives provides a solid foundation for further research and development. The exploration of its potential in other areas of chemical science remains a promising avenue for future investigations. This technical guide serves as a comprehensive resource for researchers and scientists working with this key building block, facilitating its application in the development of novel and impactful molecules.

References

- 1. This compound | 4198-90-7 | Benchchem [benchchem.com]

- 2. immune-system-research.com [immune-system-research.com]

- 3. Design, synthesis, and bioevaluation of diarylpyrimidine derivatives as novel microtubule destabilizers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Etravirine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Etravirine - Wikipedia [en.wikipedia.org]

- 6. Development of a practical synthesis of etravirine via a microwave-promoted amination - PMC [pmc.ncbi.nlm.nih.gov]

- 7. d-nb.info [d-nb.info]

- 8. US20130123498A1 - Process for the preparation of etravirine and intermediates in the synthesis thereof - Google Patents [patents.google.com]

- 9. WO2014068588A2 - Process for the synthesis of etravirine and its intermediates - Google Patents [patents.google.com]

- 10. newdrugapprovals.org [newdrugapprovals.org]

- 11. What is the mechanism of Etravirine? [synapse.patsnap.com]

- 12. [Chemical characteristics, mechanism of action and antiviral activity of etravirine] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Combating Non-nucleoside Reverse Transcriptase Inhibitor Resistance with a Focus On Etravirine (Intelence) for HIV-1 Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Structure-activity relationship studies on clinically relevant HIV-1 NNRTIs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Development of diarylpyrimidine derivatives (& other heterocycles) as HIV-1 and WT RT inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Solubility Profile of 4-Hydroxy-3,5-dimethylbenzonitrile in Common Laboratory Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-hydroxy-3,5-dimethylbenzonitrile, a key intermediate in pharmaceutical synthesis. The document details available quantitative and qualitative solubility data in common laboratory solvents, outlines a general experimental protocol for solubility determination, and presents a visual workflow of the experimental process.

Core Data Presentation: Solubility Summary

| Solvent | Chemical Formula | Solubility | Temperature (°C) |

| Water | H₂O | 320 mg/L[1] | 20 |

| Methanol | CH₃OH | Soluble | Not Specified |

| Ethanol | C₂H₅OH | Data not available | Not Specified |

| Acetone | C₃H₆O | Data not available | Not Specified |

| Dichloromethane | CH₂Cl₂ | Soluble | Not Specified |

| Ethyl Acetate | C₄H₈O₂ | Soluble | Not Specified |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Data not available | Not Specified |

Note: The term "soluble" indicates that the compound dissolves in the solvent, but specific quantitative values (e.g., g/100 mL) were not found in the reviewed literature. Further experimental determination is required to establish the precise solubility limits in these solvents.

Experimental Protocol for Solubility Determination

The following is a generalized, yet detailed methodology for determining the solubility of a solid compound like this compound in a given solvent. This protocol can be adapted for various laboratory settings.

Objective: To quantitatively determine the solubility of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (analytical grade)

-

Selected solvent (analytical grade)

-

Analytical balance (readable to ±0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Pipettes and other standard laboratory glassware

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The excess solid should be clearly visible.

-

Securely cap the vial to prevent solvent evaporation.

-

Place the vial in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation to ensure saturation.

-

-

Sample Collection and Filtration:

-

After equilibration, allow the vial to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Immediately filter the collected supernatant through a syringe filter into a clean, dry vial to remove any undissolved solid particles. This step is critical to prevent overestimation of solubility.

-

-

Sample Dilution:

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method to be used. A series of dilutions may be necessary.

-

-

Quantitative Analysis:

-

Analyze the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of this compound.

-

A pre-established calibration curve of known concentrations of the compound versus the analytical response is required for accurate quantification.

-

-

Calculation of Solubility:

-

Calculate the concentration of the undiluted saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.

-

Express the solubility in appropriate units, such as g/100 mL or mg/mL.

-

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of a solid compound.

This guide provides a foundational understanding of the solubility of this compound. For applications requiring precise solubility data in solvents other than water, it is recommended that researchers perform experimental determinations following a robust protocol as outlined above.

References

An In-depth Technical Guide to 4-Hydroxy-3,5-dimethylbenzonitrile

Introduction

4-Hydroxy-3,5-dimethylbenzonitrile, a key aromatic nitrile, has garnered significant attention within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its unique molecular architecture, featuring a phenolic hydroxyl group, a nitrile moiety, and two methyl substituents on the benzene ring, makes it a highly versatile building block for the synthesis of complex, biologically active molecules.[1][2] This technical guide provides a comprehensive overview of its chemical properties, synthesis protocols, and its pivotal role as a precursor in the development of novel therapeutic agents, including inhibitors of HIV replication.[2][3]

The officially recognized IUPAC name for this compound is This compound .[4][5] It is also commonly known by synonyms such as 3,5-Dimethyl-4-hydroxybenzonitrile, 4-Cyano-2,6-dimethylphenol, and 2,6-Dimethyl-4-cyanophenol.[4]

Physicochemical Properties

The physical and chemical characteristics of this compound are fundamental to its application in synthetic chemistry. These properties dictate its solubility, reactivity, and handling requirements. The key quantitative data are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 4198-90-7 | [1][4][5] |

| Molecular Formula | C₉H₉NO | [1][4][5] |

| Molecular Weight | 147.17 g/mol | [1][4] |

| Appearance | White to pale cream crystalline powder | [1][3][5] |

| Melting Point | 121-128 °C | [1][5] |

| Boiling Point (Est.) | 267.28 °C | [1] |

| Water Solubility | 320 mg/L at 20 °C | [1] |

| pKa | 8.27 at 25 °C | [1] |

| InChI Key | WFYGXOWFEIOHCZ-UHFFFAOYSA-N | [4][5] |

Synthesis Methodologies and Experimental Protocols

The efficient synthesis of this compound is crucial for its use in research and development. Several established methods exist, primarily involving the transformation of functional groups on a substituted benzene ring.

Protocol 1: One-Pot Synthesis from an Aldehyde Precursor

A prevalent and efficient method is the one-pot conversion of 3,5-dimethyl-4-hydroxybenzaldehyde to the corresponding nitrile using hydroxylamine hydrochloride.[1][6] This reaction proceeds through an oxime intermediate which is subsequently dehydrated.[1] Studies have shown that using N,N-dimethylformamide (DMF) as a solvent provides optimal results.[6]

Experimental Protocol:

-

Combine 3,5-dimethyl-4-hydroxybenzaldehyde and hydroxylamine hydrochloride in a reaction vessel containing a suitable solvent such as N,N-dimethylformamide (DMF).[6]

-

Heat the reaction mixture. For optimized conditions, microwave irradiation can be employed to improve yields and reduce reaction times.[1] A conventional heating approach involves stirring the mixture at 130 °C for 24 hours.[3]

-

Upon completion, dilute the reaction mixture with ethyl acetate (EtOAc) and filter through diatomite.[3]

-

Wash the diatomite layer with additional EtOAc.[3]

-

Combine the filtrate and washings, and concentrate under reduced pressure to remove the solvent.[3]

-

Purify the crude product using silica gel column chromatography to obtain pure this compound.[3]

Under optimized conditions in DMF, this method can achieve a yield of 93% with a purity of over 98% as determined by HPLC.[6]

Protocol 2: Synthesis via Palladium-Catalyzed Cyanation

An alternative route involves a palladium-catalyzed cyanation reaction starting from 4-bromo-2,6-dimethylphenol.

Experimental Protocol:

-

Under a nitrogen atmosphere, dissolve 4-bromo-2,6-dimethylphenol (0.250 mmol), malononitrile (0.500 mmol), a palladium catalyst (e.g., 0.005 mmol), CuI (0.125 mmol), 1,10-phenanthroline (0.063 mmol), t-BuONa (0.500 mmol), and KF (0.500 mmol) in DMF or NMP (1 mL).[3]

-

Stir the reaction mixture at an elevated temperature (e.g., 130 °C) for a specified duration (e.g., 24 hours).[3]

-

Monitor the reaction for completion using techniques like Gas Chromatography (GC).[3]

-

Follow a similar workup and purification procedure as described in Protocol 1 to isolate the final product.[3]

Applications in Medicinal Chemistry and Drug Development

The significance of this compound lies in its role as a versatile scaffold and key intermediate for synthesizing more complex molecules with therapeutic potential.[1] The presence of both a nucleophilic hydroxyl group and an electrophilically-activatable nitrile group allows for a diverse range of chemical transformations.[1]

Scaffold for Drug Discovery

This compound serves as a crucial building block for developing novel therapeutic agents.[1] Its structure is a component of molecules designed as HIV replication inhibitors.[2][3] Medicinal chemists utilize this scaffold to systematically modify and optimize lead compounds, aiming to enhance potency, selectivity, and pharmacokinetic (ADME) properties.[1]

Key Derivatization Pathways

The functional groups of this compound can be readily converted into other moieties, such as carboxylic acids or amines, which are essential for constructing larger drug molecules, often through amide bond formation.[1]

-

Hydrolysis to Carboxylic Acid: The nitrile group can be hydrolyzed under acidic or basic conditions to yield 4-hydroxy-3,5-dimethylbenzoic acid. This derivative can then be coupled with amines to form amides.[1]

-

Reduction to Amine: The nitrile can be reduced to a primary benzylamine, forming 4-(aminomethyl)-2,6-dimethylphenol. This amine is a valuable intermediate for subsequent reactions with carboxylic acids or acyl chlorides to create amide linkages.[1]

These transformations highlight the compound's utility in creating diverse chemical libraries for screening and drug development.

References

- 1. This compound | 4198-90-7 | Benchchem [benchchem.com]

- 2. nbinno.com [nbinno.com]